![molecular formula C23H25NO4 B557893 4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid CAS No. 188715-40-4](/img/structure/B557893.png)
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid
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Overview
Description
The compound “4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid” is a complex organic molecule. It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for the amino acid during synthesis.
Synthesis Analysis
The synthesis of this compound likely involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. The fluorenylmethoxycarbonyl (Fmoc) group is then removed, and the resulting amine is coupled with the methyl allyl carbonate.Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a methoxy group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the protection of the amine and carboxylic acid functional groups, the coupling of the protected amino acid with the allyl ester, and the removal of the Fmoc group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the Fmoc group, the amino group, the methoxy group, and the carboxylic acid group would all contribute to its properties .Scientific Research Applications
Biochemistry Peptide Synthesis
Fmoc-4-Amc-OH is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino acid during the synthesis process, preventing unwanted side reactions and racemization. This compound can be anchored to hydroxyl solid supports to achieve high yields and precise peptide chain assembly .
Material Science Hydrogel Formation
In material science, Fmoc-derivatized amino acids, such as Fmoc-4-Amc-OH, are known for their ability to form self-supporting hydrogels. These hydrogels can be used in tissue engineering due to their rigidity and capability to support cell adhesion, survival, and duplication .
Biomedical Engineering Tissue Engineering
The rigid hydrogels formed from Fmoc-derivatives like Fmoc-4-Amc-OH act as potential materials for tissue engineering. They provide a supportive matrix for cell growth, which is crucial for developing artificial tissues and organs .
Pharmaceuticals Drug Development
Fmoc-4-Amc-OH may also play a role in drug development. The Fmoc group’s inherent hydrophobicity and aromaticity can promote the association of building blocks, which is beneficial in designing complex drug molecules .
Safety and Hazards
properties
IUPAC Name |
4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c25-22(26)16-11-9-15(10-12-16)13-24-23(27)28-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21H,9-14H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMIBGARTUSGND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)cyclohexanecarboxylic acid | |
CAS RN |
167690-53-1 |
Source
|
Record name | rac-(1r,4r)-4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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